2-methyl-N-propan-2-ylfuran-3-carboxamide
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Overview
Description
2-methyl-N-propan-2-ylfuran-3-carboxamide is an organic compound belonging to the furan family. Furans are five-membered aromatic heterocycles containing one oxygen atom. This compound is characterized by a furan ring substituted with a 2-methyl group and an N-propan-2-ylcarboxamide group at the third position. Furans are commonly found in many important compounds such as natural products, pharmaceuticals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-propan-2-ylfuran-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylfuran with propan-2-ylamine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts in these reactors can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-propan-2-ylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furans with different functional groups .
Scientific Research Applications
2-methyl-N-propan-2-ylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may possess pharmacological properties, such as antimicrobial or anticancer activities, which can be explored for therapeutic applications.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-propan-2-ylfuran-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-methylfuran: A simpler furan derivative with a methyl group at the second position.
N-propan-2-ylfuran-3-carboxamide: A similar compound with the same functional groups but different substitution patterns.
Furan-3-carboxamide: A basic furan derivative with a carboxamide group at the third position.
Uniqueness
2-methyl-N-propan-2-ylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and an N-propan-2-ylcarboxamide group on the furan ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-N-propan-2-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)10-9(11)8-4-5-12-7(8)3/h4-6H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUCBRPTANMVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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